4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring
Mechanism of Action
Target of Action
Similar compounds with piperazin-1-yl and benzothiazole derivatives have been found to act as dopamine and serotonin antagonists . These receptors play a crucial role in regulating mood and behavior.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it might impact the dopaminergic and serotonergic pathways . These pathways are involved in a variety of functions, including mood regulation, reward, sleep, and cognition.
Pharmacokinetics
The c-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile .
Result of Action
Based on the potential targets of this compound (dopamine and serotonin receptors), it can be inferred that the compound might alter neurotransmission, leading to changes in mood, behavior, sleep, and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,3-dimethoxybenzoic acid with piperazine under dehydrating conditions to form 2,3-dimethoxybenzoylpiperazine.
Pyrimidine Ring Formation: The next step involves the condensation of the piperazine intermediate with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate.
Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various nucleophiles into the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine: can be compared to other piperazine derivatives, such as:
Uniqueness
What sets this compound apart is its combination of three distinct rings (piperazine, pyrimidine, and morpholine) in a single molecule. This unique structure may confer specific biological activities that are not present in simpler compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-16-15-19(25-11-13-31-14-12-25)24-22(23-16)27-9-7-26(8-10-27)21(28)17-5-4-6-18(29-2)20(17)30-3/h4-6,15H,7-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLODVNUTHGESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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